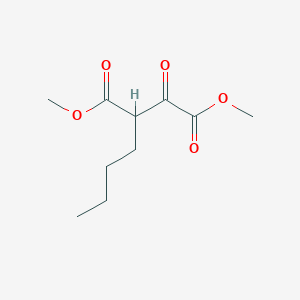

Dimethyl 2-butyl-3-oxobutanedioate

Description

Properties

CAS No. |

89966-36-9 |

|---|---|

Molecular Formula |

C10H16O5 |

Molecular Weight |

216.23 g/mol |

IUPAC Name |

dimethyl 2-butyl-3-oxobutanedioate |

InChI |

InChI=1S/C10H16O5/c1-4-5-6-7(9(12)14-2)8(11)10(13)15-3/h7H,4-6H2,1-3H3 |

InChI Key |

AIPZIGZOHDGVCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Ester Enolate Formation

The reaction begins with deprotonation of a methyl acetoacetate derivative using strong bases such as sodium hydride or potassium tert-butoxide. The resulting enolate undergoes nucleophilic attack on a second ester molecule, forming a β-keto ester intermediate. For this compound, subsequent alkylation with butyl halides (e.g., 1-bromobutane) introduces the butyl group at the α-position.

Example Procedure :

- Dissolve methyl acetoacetate (1.0 mol) in anhydrous tetrahydrofuran (THF).

- Add sodium hydride (1.2 mol) at 0°C under nitrogen atmosphere.

- After enolate formation, introduce 1-bromobutane (1.1 mol) and reflux for 12 hours.

- Quench with aqueous ammonium chloride, extract with ethyl acetate, and purify via distillation.

This method mirrors the tert-butyl acetoacetate synthesis described in, where diketene and tert-butanol react in the presence of amine catalysts. Adapting this approach, the butyl group is incorporated via alkylation, though regioselectivity challenges may necessitate optimized conditions.

Catalytic Enhancements

Palladium-based catalysts, as demonstrated in the oxidation of 3,3-dimethyl-2-hydroxybutyric acid, can improve reaction efficiency. Bismuth additives stabilize the catalyst and mitigate over-oxidation, a critical consideration when introducing ketone functionalities.

Oxidation of Dihydroxybutanedioate Esters

A two-step synthesis involving dihydroxybutanedioate intermediates followed by selective oxidation offers a viable route to this compound.

Dihydroxy Intermediate Synthesis

Hydrolysis of dichloropinacoline derivatives under alkaline conditions yields 3,3-dimethyl-2-hydroxybutyric acid, which can be esterified with methanol to form dimethyl 2-butyl-3-hydroxybutanedioate. This step parallels the alkali-mediated processes detailed in, where aqueous sodium hydroxide facilitates hydrolysis and subsequent esterification.

TEMPO-Mediated Oxidation

The secondary alcohol group in the dihydroxy intermediate is oxidized to a ketone using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and co-catalysts such as crown ethers. As reported in, this method achieves high yields (76–80%) under mild conditions (70–80°C, air atmosphere).

Optimized Conditions :

- Catalyst: TEMPO (1.5–1.75 mol%)

- Co-catalyst: 15-crown-5-ether or 18-crown-6-ether (0.75–1.0 mol%)

- Solvent: Toluene-water biphasic system

- Oxidant: Atmospheric oxygen

The biphasic solvent system enhances catalyst recovery and product isolation, critical for industrial scalability.

Transesterification Strategies

Transesterification enables the exchange of ester groups, offering a pathway to introduce methyl and butyl moieties selectively.

Stepwise Esterification

- Synthesize butyl acetoacetate via reaction of diketene with butanol, catalyzed by tertiary amines.

- React butyl acetoacetate with methyl chloroformate in the presence of pyridine to form the mixed ester.

This method benefits from the high conversion rates (>94%) observed in tert-butyl acetoacetate synthesis, though steric hindrance from the butyl group may necessitate prolonged reaction times.

Comparative Analysis of Methods

The table below summarizes key parameters for the discussed methods:

Notes :

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-butyl-3-oxobutanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace one of the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Dimethyl 2-butyl-3-oxobutanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-butyl-3-oxobutanedioate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The pathways involved may include the formation of reactive intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Methyl 2,2-Dimethyl-3-Oxobutanoate

Molecular Formula : C₇H₁₂O₃

Molecular Weight : 144.17 g/mol

Key Differences :

- Substituents: Unlike dimethyl 2-butyl-3-oxobutanedioate, this compound has two methyl groups at the 2-position and a single methyl ester (vs. two methyl esters in the target compound).

- Reactivity: The 3-oxo group in both compounds may participate in keto-enol tautomerism or nucleophilic additions. However, the butyl group in the target compound could slow reaction kinetics due to steric hindrance .

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₀H₁₆O₅ | 216.23 (calculated) | 2-butyl, 3-oxo, two methyl esters |

| Methyl 2,2-dimethyl-3-oxobutanoate | C₇H₁₂O₃ | 144.17 | 2,2-dimethyl, 3-oxo, methyl ester |

| Dimethyl maleate | C₆H₈O₄ | 144.13 | cis-butenedioate ester |

Dimethyl Maleate (Cis-Butenedioate)

Molecular Formula : C₆H₈O₄

Key Differences :

- Bond Saturation : Dimethyl maleate contains a double bond (cis configuration), making it more reactive in Diels-Alder or polymerization reactions compared to the saturated backbone of this compound.

- Applications : Dimethyl maleate is widely used as a crosslinking agent in polymers, whereas the target compound’s butyl group may lend itself to hydrophobic applications, such as plasticizers or surfactants .

Methyl 2-Benzoylamino-3-Oxobutanoate

Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene using p-toluenesulfonic acid (PTSA) as a catalyst . Key Differences:

- This difference could influence biological activity or crystallization behavior.

Research Findings and Implications

- Synthetic Utility: The 3-oxo group in this compound may serve as a site for nucleophilic attack, enabling derivatization into heterocycles or pharmaceuticals, akin to methods used for methyl 2-benzoylamino-3-oxobutanoate .

- Steric Effects: The butyl substituent likely reduces solubility in aqueous media compared to methyl 2,2-dimethyl-3-oxobutanoate, necessitating nonpolar solvents for reactions .

- Thermal Stability : Branched esters like this compound typically exhibit higher thermal stability than linear analogs, suggesting utility in high-temperature industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.